

2',6'-Dimethylbiphenyl-3-carbaldehyde literature review

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Compound of Interest

Compound Name: 2',6'-Dimethylbiphenyl-3-carbaldehyde

Cat. No.: B1604125

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An In-Depth Technical Guide to **2',6'-Dimethylbiphenyl-3-carbaldehyde**: Synthesis, Properties, and Applications

Introduction

2',6'-Dimethylbiphenyl-3-carbaldehyde is a substituted aromatic aldehyde with a biphenyl backbone. Its structure, characterized by the presence of two methyl groups on one of the phenyl rings ortho to the biphenyl linkage, introduces significant steric hindrance. This steric constraint leads to the phenomenon of atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted, potentially giving rise to stable, separable enantiomers.^{[1][2][3]} This unique stereochemical feature, combined with the reactive aldehyde group, makes **2',6'-dimethylbiphenyl-3-carbaldehyde** a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2',6'-dimethylbiphenyl-3-carbaldehyde** is presented in the table below.^{[4][5]}

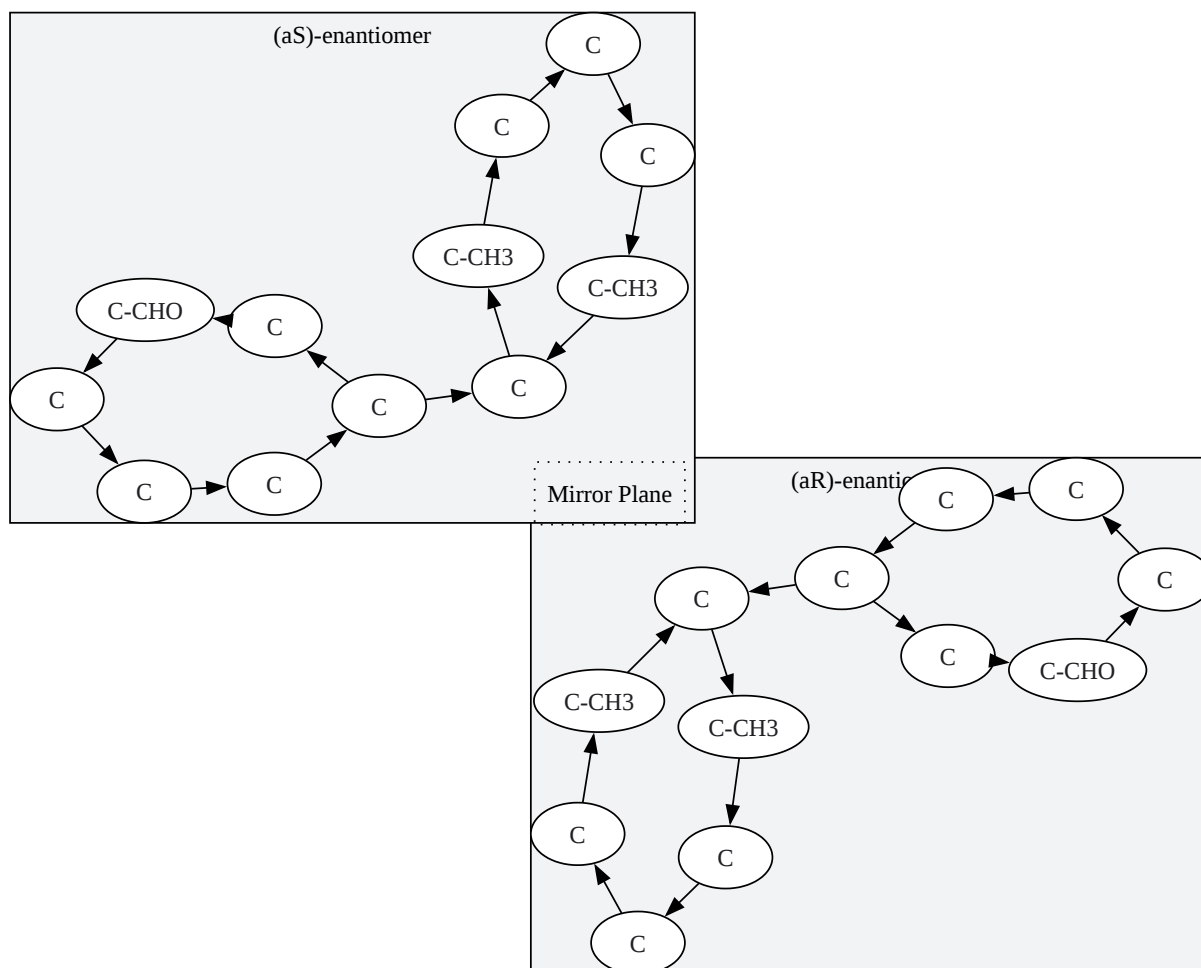
Property	Value
Molecular Formula	C ₁₅ H ₁₄ O
Molecular Weight	210.27 g/mol
CAS Number	691905-26-7
Appearance	Liquid
Purity	Typically >98%
InChI Key	SCADEVWRJSJBOM-UHFFFAOYSA-N

Atropisomerism in 2',6'-Dimethylbiphenyl-3-carbaldehyde

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond.[1][2][6] In **2',6'-dimethylbiphenyl-3-carbaldehyde**, the bulky methyl groups at the 2' and 6' positions sterically clash with the hydrogen atoms at the 2 and 6 positions of the other phenyl ring, creating a significant energy barrier to rotation.[3] This restricted rotation can lead to the existence of two stable, non-superimposable mirror-image conformations (enantiomers), designated as (aR) and (aS).

The stability of these atropisomers is crucial in a biological context, as they can exhibit different pharmacological activities and metabolic profiles.[2] The classification of atropisomers is based on their half-life of racemization at 37 °C, with Class 3 atropisomers ($t_{1/2} > 4.5$ years) being considered suitable for drug development.[1]

Diagram: Atropisomerism in **2',6'-Dimethylbiphenyl-3-carbaldehyde**



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Caption: Representation of the (aR) and (aS) atropisomers of **2',6'-dimethylbiphenyl-3-carbaldehyde**.

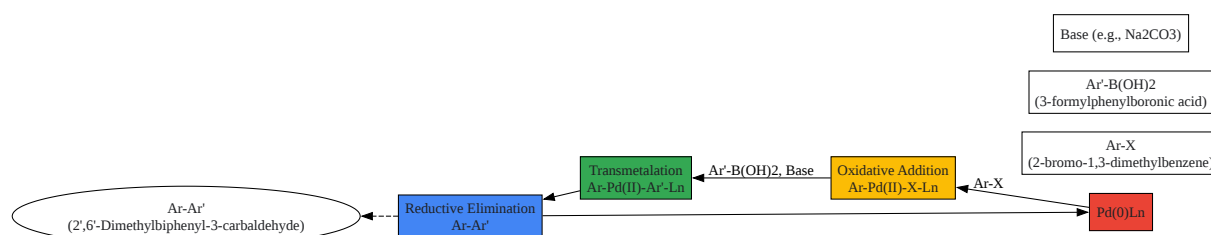
Synthesis and Reaction Mechanisms

The synthesis of **2',6'-dimethylbiphenyl-3-carbaldehyde** can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.^{[7][8][9]} This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.^[8] For the synthesis of this specific molecule, a suitable approach would involve the coupling of 3-formylphenylboronic acid with 2-bromo-1,3-dimethylbenzene.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

- **Reactant Preparation:** In a reaction vessel, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromo-1,3-dimethylbenzene (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene and water.
- **Catalyst and Base Addition:** Add a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2.0 equivalents).
- **Reaction Execution:** Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
- **Work-up and Purification:** After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **2',6'-dimethylbiphenyl-3-carbaldehyde**.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chemical Reactivity and Potential Applications

The chemical reactivity of **2',6'-dimethylbiphenyl-3-carbaldehyde** is dominated by its aldehyde functional group. This group can undergo a variety of transformations, making the molecule a versatile intermediate for the synthesis of more complex structures.

Reactions of the Aldehyde Group

- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid, 2',6'-dimethylbiphenyl-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid derivative could be a precursor for amides and esters with potential biological activity.
- **Reduction:** Reduction of the aldehyde, for example with sodium borohydride, yields the corresponding alcohol, (2',6'-dimethylbiphenyl-3-yl)methanol.
- **Reductive Amination:** The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for introducing nitrogen-containing functional groups.

- **Wittig Reaction:** Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for carbon chain extension.
- **Condensation Reactions:** The aldehyde can participate in condensation reactions, such as the Knoevenagel or aldol condensations, to form new carbon-carbon bonds. For instance, reaction with semicarbazide could yield semicarbazones, a class of compounds that has been investigated for anticonvulsant activity.[\[10\]](#)

Potential Applications in Medicinal Chemistry

The sterically hindered biphenyl scaffold is a recurring motif in medicinal chemistry. The 2',6'-disubstitution pattern can enforce a specific conformation that may be beneficial for binding to a biological target.[\[1\]](#)[\[2\]](#)

- **Anticonvulsants:** Aryl semicarbazones have shown promise as anticonvulsant agents.[\[10\]](#) The synthesis of semicarbazones from **2',6'-dimethylbiphenyl-3-carbaldehyde** could lead to novel compounds with potential efficacy in treating epilepsy.
- **Kinase Inhibitors:** Atropisomeric kinase inhibitors have been developed where the different atropisomers exhibit distinct selectivity profiles.[\[1\]](#) The **2',6'-dimethylbiphenyl-3-carbaldehyde** core could be elaborated into kinase inhibitors where the atropisomerism plays a key role in achieving target selectivity.
- **Other Therapeutic Areas:** The biphenyl moiety is present in numerous approved drugs for various indications. The unique conformational constraints of **2',6'-dimethylbiphenyl-3-carbaldehyde** make it an attractive starting point for the exploration of new chemical space in drug discovery.

Characterization

The characterization of **2',6'-dimethylbiphenyl-3-carbaldehyde** and its derivatives would typically involve a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR spectroscopy would show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, and the methyl groups. The complexity of the aromatic

region can provide information about the substitution pattern. A ^1H -NMR spectrum of the related 2',6'-dimethylbiphenyl-2-amine can provide comparative insights.[11]

- ^{13}C NMR spectroscopy would show a signal for the carbonyl carbon (around 190 ppm) and distinct signals for the aromatic and methyl carbons.
- Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm^{-1} would be indicative of the carbonyl group of the aldehyde.
- Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Conclusion

2',6'-Dimethylbiphenyl-3-carbaldehyde is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its key features are the reactive aldehyde group and the sterically hindered biphenyl backbone, which gives rise to atropisomerism. Understanding the synthesis, reactivity, and stereochemical properties of this molecule is crucial for its effective utilization in the design and development of novel therapeutic agents and functional materials. The Suzuki-Miyaura coupling provides a reliable method for its synthesis, and the aldehyde functionality opens the door to a wide range of chemical transformations.

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